molecular formula C11H16Br3N3O B1376888 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide CAS No. 1361114-57-9

1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide

Cat. No. B1376888
CAS RN: 1361114-57-9
M. Wt: 445.98 g/mol
InChI Key: JTEVNDFXJDPNEH-UHFFFAOYSA-N
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Description

1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide (1-4-5-BPPD) is a synthetic organic compound that has been used in a variety of scientific research applications. The compound was first synthesized in the laboratory of Professor A. N. Kholodov in 1991. Since then, 1-4-5-BPPD has become one of the most widely used compounds in scientific research due to its versatile properties and wide range of applications.

Scientific Research Applications

  • Microwave-Assisted Synthesis and Antibacterial Activity : A study focused on the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares structural similarity with your compound of interest. This compound showed promising results in synthesizing new compounds with antibacterial properties under microwave irradiation (Merugu, Ramesh & Sreenivasulu, 2010).

  • Chemical Synthesis and Structural Analysis : Another research explored the synthesis of related compounds, highlighting the importance of chemical structures like 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone. These studies contribute to understanding the synthesis and characterization of such compounds, which may have implications in various scientific fields (Govindhan et al., 2017).

  • Synthesis and Biological Activity Studies : Research on compounds like 1-(6-Bromo-Pyridin-3-yl)-Ethanone, closely related to your compound, highlights their potential in developing new molecules with significant biological activities. This includes exploring their synthesis process and analyzing their potential applications in various biological and medicinal contexts (Jin, 2015).

  • Molecular Docking and Antiviral Activity : Research involving similar compounds has also delved into molecular docking studies and their antiviral activities. These studies are crucial in understanding how these compounds interact at the molecular level and their potential applications in treating viral infections (Attaby et al., 2006).

  • Cytotoxicity and Anticancer Agent Potential : Some research efforts have been directed towards evaluating the cytotoxicity of related compounds, which is essential for developing potential anticancer agents. These studies assess the compounds' abilities to inhibit the growth of cancer cells, which is a critical step in cancer treatment research (Alam et al., 2018).

properties

IUPAC Name

1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]ethanone;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O.2BrH/c1-8(16)15-4-2-9(3-5-15)10-6-14-11(12)7-13-10;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEVNDFXJDPNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CN=C(C=N2)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Br3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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